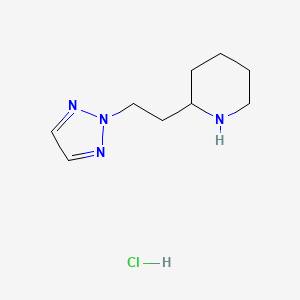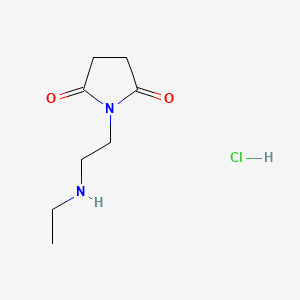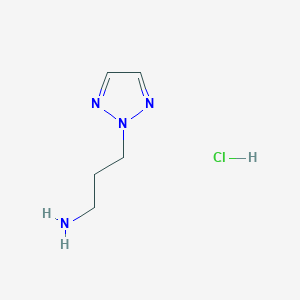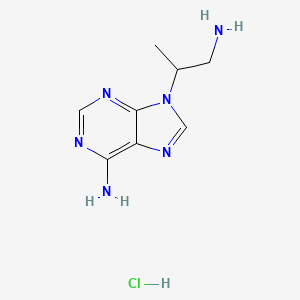![molecular formula C9H16O2S3 B1449346 Ácido propanoico, 2-[[(butiltio)tioxometil]tio]-2-metil- CAS No. 1146599-39-4](/img/structure/B1449346.png)
Ácido propanoico, 2-[[(butiltio)tioxometil]tio]-2-metil-
Descripción general
Descripción
Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl- is a useful research compound. Its molecular formula is C9H16O2S3 and its molecular weight is 252.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicación en impresión 4D y robótica blanda
Este compuesto se ha utilizado en el campo de la impresión 4D y la robótica blanda . La impresión 4D es una tecnología que combina la impresión 3D con nanomateriales para crear materiales que cambian de forma y exhiben funcionalidades sensibles a los estímulos . En un estudio, los agentes de polimerización por transferencia de cadena de adición-fragmentación reversible injertados en nanopartículas de metal líquido se emplearon con éxito en la impresión 3D estereolitográfica mediada por luz ultravioleta y la impresión 4D sensible a la luz infrarroja cercana . Este enfoque permite la impresión 4D inducida por fototermia de composites .
Aplicación en la creación de composites de metal líquido-polímero
El compuesto se ha utilizado en la creación de composites de metal líquido-polímero . Las nanopartículas esféricas de metal líquido se preparan directamente en resinas impresas en 3D mediante un enfoque de una sola olla, lo que proporciona una estrategia simple y eficiente para fabricar composites de metal líquido-polímero . Este trabajo proporciona una perspectiva sobre el uso de composites de metal líquido-polímero en la impresión 4D .
Propiedades
IUPAC Name |
2-butylsulfanylcarbothioylsulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2S3/c1-4-5-6-13-8(12)14-9(2,3)7(10)11/h4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZTYVYNXKVFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(=S)SC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449267.png)











